molecular formula C13H18BrNO2 B168411 tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate CAS No. 168830-93-1

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate

Cat. No. B168411
CAS RN: 168830-93-1
M. Wt: 300.19 g/mol
InChI Key: IGBCEYQSLOZQTO-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It has an average mass of 286.17 Da and a monoisotopic mass of 299.052094 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.17 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group in aniline compounds during chemical reactions, allowing for further functionalization without affecting the amine group .

Synthesis of Tetrasubstituted Pyrroles

The compound is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic aromatic organic compounds that serve as building blocks for many pharmaceuticals .

3. Precursor to Biologically Active Natural Products It serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B. These natural products have various biological activities and potential therapeutic applications .

Research Compound

As a research compound, tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is used for various experimental and developmental purposes in chemical research .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

It is used in the synthesis of various derivatives with potential applications as anti-hiv agents , indicating that it may interact with proteins or enzymes involved in the HIV replication cycle.

Mode of Action

It is used in the synthesis of n-boc-protected anilines , which suggests that it may act as a protecting group in organic synthesis, preventing unwanted reactions at the nitrogen atom during the synthesis of complex molecules.

Biochemical Pathways

It is used in the modification of 4,5,6,7-tetrabromobenzotriazole (tbb) derivatives to generate improved ck2 inhibitors . CK2 is a protein kinase involved in cell growth and proliferation, suggesting that this compound may influence these pathways.

Result of Action

Its use in the synthesis of various derivatives with potential applications as anti-hiv agents suggests that it may have antiviral effects.

properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)phenyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBCEYQSLOZQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate

CAS RN

168830-93-1
Record name 168830-93-1
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